Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with diethylamino and trifluoromethyl groups, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, typically involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The specific conditions for introducing the diethylamino and trifluoromethyl groups involve further substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
- 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂, with a molecular weight of approximately 340.34 g/mol. Its structure features a quinoline core with a diethylamino group and a trifluoromethyl substituent, which contribute to its biological reactivity and pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various microbial strains, including bacteria and fungi. The compound's mechanism appears to involve interference with microbial metabolic processes, potentially through inhibition of key enzymes or disruption of cell membrane integrity.
Microbial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Mycobacterium smegmatis | Significant growth inhibition | 6.25 µg/mL |
Pseudomonas aeruginosa | Moderate inhibition | 12.5 µg/mL |
Candida albicans | Notable antifungal activity | 25 µg/mL |
These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study utilizing zebrafish embryos demonstrated that derivatives of quinoline compounds exhibit significant growth inhibition against cancer cells. For instance, certain analogs of this compound were shown to induce apoptosis in cancer cell lines, indicating potential for further development in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial resistance or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption.
- Apoptotic Pathways : Studies indicate that the compound may activate apoptotic pathways in cancer cells, promoting cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option.
Anticancer Research
In another investigation focused on anticancer activity, researchers synthesized various quinoline derivatives, including this compound. These derivatives were screened for their ability to inhibit tumor growth in vitro and in vivo models. The findings revealed significant cytotoxic effects on multiple cancer cell lines, warranting further exploration into their therapeutic applications.
Properties
Molecular Formula |
C17H19F3N2O2 |
---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
GGIVZZRLRSAEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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